molecular formula C15H11N3O3S B2724663 METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE CAS No. 950248-47-2

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Cat. No.: B2724663
CAS No.: 950248-47-2
M. Wt: 313.33
InChI Key: SJSWXWKPKVUCKR-UHFFFAOYSA-N
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Description

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 3-aminobenzoic acid with 1,2,3-benzothiadiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzothiadiazole: A simpler compound with similar structural features.

    Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate: A closely related compound with a different substitution pattern.

Uniqueness

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

methyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-15(20)10-3-2-4-11(7-10)16-14(19)9-5-6-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSWXWKPKVUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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